(R)-2-Amino-butyric acidhydrochloride
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Overview
Description
®-2-Amino-butyric acidhydrochloride is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. It is the hydrochloride salt form of ®-2-amino-butyric acid, which is an enantiomer of 2-amino-butyric acid. This compound is known for its role in the synthesis of peptides and as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-butyric acidhydrochloride typically involves the resolution of racemic 2-amino-butyric acid or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of solvents like ethanol or water, and the reaction is carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-amino-butyric acidhydrochloride may involve large-scale resolution techniques or biocatalytic processes using enzymes that selectively produce the ®-enantiomer. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-butyric acidhydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-amino-butyric acid, such as keto acids, secondary amines, and substituted amino acids.
Scientific Research Applications
®-2-Amino-butyric acidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain natural products.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-amino-butyric acidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydrochloride form enhances its solubility and stability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-butyric acidhydrochloride: The enantiomer of ®-2-amino-butyric acidhydrochloride with different biological activity.
L-Alanine hydrochloride: Another amino acid derivative with similar structural features but different applications.
L-Serine hydrochloride: Similar in structure but with a hydroxyl group, leading to different reactivity and applications.
Uniqueness
®-2-Amino-butyric acidhydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of reactions and its role as a chiral building block make it valuable in both research and industrial applications.
Properties
IUPAC Name |
[(1R)-1-carboxypropyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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